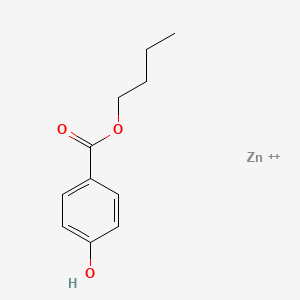

zinc;butyl 4-hydroxybenzoate

Description

Overview of Metal-Organic Compounds in Advanced Materials Science

Metal-organic compounds, a class of materials that includes the prominent metal-organic frameworks (MOFs), have become a cornerstone of modern materials science. numberanalytics.combccresearch.com These compounds are formed by the coordination of metal ions or clusters with organic ligands, resulting in structures with a high degree of tunability. bccresearch.com The key features that make these materials highly attractive for a wide range of applications include their high porosity, large surface areas, and versatile chemical compositions. numberanalytics.combccresearch.com

The ability to customize the properties of metal-organic compounds by selecting different metal ions and organic linkers allows for their application in diverse fields such as:

Gas storage and separation: Their porous nature enables the efficient storage of gases like hydrogen and methane, and they are being investigated for carbon capture technologies. bccresearch.com

Catalysis: The high surface area and tunable pore sizes of these materials make them effective catalysts in processes like petrochemical refining and pharmaceutical synthesis. bccresearch.com

Energy storage and conversion: They are explored as electrode materials in batteries and supercapacitors due to their structural characteristics. numberanalytics.com

Drug delivery: The tunable and porous nature of these frameworks makes them suitable carriers for therapeutic agents. rsc.org

The ongoing research in this area focuses on the development of new structures, the integration with other materials to create enhanced hybrid materials, and the expansion of their applications into new technological domains. numberanalytics.com

Significance of Phenolic Esters in Coordination Chemistry

Phenolic esters, and more broadly phenolic compounds, play a crucial role in coordination chemistry due to the presence of hydroxyl (–OH) and carboxyl (-COOH) groups which can readily coordinate with metal ions. mdpi.com The interaction between metal ions and these functional groups can lead to the formation of stable complexes with unique structural and electronic properties. mdpi.comnih.gov

The coordination of metal ions with phenolic ligands can significantly influence the properties of the resulting complex. For instance, metal complexation can enhance the antioxidant properties of phenolic compounds by stabilizing electron charge. nih.gov The number and position of hydroxyl groups on the aromatic ring, along with the delocalization of electron charge, are major factors determining the effectiveness of these interactions. nih.gov

Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy are instrumental in studying these interactions. A noticeable shift in the characteristic vibrational frequencies of the C=O and O-H groups upon complexation provides evidence of coordination between the metal ion and the phenolic ligand. mdpi.com The study of these interactions is not limited to simple phenols but extends to more complex flavonoids, where coordination can occur at multiple sites, leading to diverse physicochemical properties. nih.gov

Research Trajectories for Zinc;Butyl 4-hydroxybenzoate (B8730719)

While specific research on "zinc;butyl 4-hydroxybenzoate" is not extensively documented in the provided search results, the broader context of zinc coordination complexes with phenolic and benzoate (B1203000) derivatives suggests potential research directions. Butyl 4-hydroxybenzoate, also known as butylparaben (B1668127), possesses both a hydroxyl group and an esterified carboxyl group, making it a candidate for acting as a ligand in coordination chemistry. tcichemicals.comsigmaaldrich.com

Future research on this compound would likely involve its synthesis and characterization using techniques such as single-crystal X-ray diffraction to determine its precise three-dimensional structure. akjournals.com Thermal analysis methods like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) would be employed to understand its thermal stability and decomposition pathways. akjournals.combme.hu Spectroscopic techniques, including FTIR and NMR, would be essential to confirm the coordination of the butyl 4-hydroxybenzoate ligand to the zinc center. mdpi.comakjournals.com

Investigations into the potential applications of this compound could be guided by the known properties of related zinc complexes. These might include exploring its catalytic activity, its potential as a precursor for zinc oxide nanomaterials with specific morphologies, or its biological properties, building on the known applications of other metal-phenolic complexes. nih.gov The study of its electronic properties, possibly through theoretical calculations like density functional theory (DFT), could also provide insights into its potential for applications in electronics or sensing. bme.hu

Interactive Data Table: Properties of Butyl 4-hydroxybenzoate

| Property | Value |

| Synonyms | Butylparaben, 4-Hydroxybenzoic Acid Butyl Ester |

| Linear Formula | HOC₆H₄CO₂(CH₂)₃CH₃ |

| Molecular Weight | 194.23 g/mol |

| Appearance | White to Almost white powder to crystal |

| Melting Point | 69.0 to 72.0 °C |

| Boiling Point | 156-157 °C at 3.5 mmHg |

| CAS Number | 94-26-8 |

Structure

3D Structure of Parent

Properties

CAS No. |

5434-74-2 |

|---|---|

Molecular Formula |

C11H14O3Zn+2 |

Molecular Weight |

259.6 g/mol |

IUPAC Name |

zinc;butyl 4-hydroxybenzoate |

InChI |

InChI=1S/C11H14O3.Zn/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9;/h4-7,12H,2-3,8H2,1H3;/q;+2 |

InChI Key |

AZTWNHAKDDOMEM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)O.[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Zinc;butyl 4 Hydroxybenzoate

Established Synthetic Pathways for Zinc;Butyl 4-hydroxybenzoate (B8730719)

The established synthesis of zinc;butyl 4-hydroxybenzoate is typically a multi-step process. The primary route involves the initial synthesis of the organic ligand, butyl 4-hydroxybenzoate (commonly known as butylparaben), followed by a salt formation reaction with a suitable zinc precursor.

The synthesis of butylparaben (B1668127) is achieved through the Fischer esterification of 4-hydroxybenzoic acid with 1-butanol. wikipedia.orgwikipedia.org This reaction is generally catalyzed by a strong acid, such as sulfuric acid, to drive the equilibrium towards the ester product. wikipedia.org The reaction proceeds by protonating the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Following the synthesis and purification of butyl 4-hydroxybenzoate, the formation of the zinc salt occurs. While direct literature for this specific compound is sparse, the synthesis can be inferred from established methods for preparing other zinc salts of organic acids and phenols. A common method involves reacting the organic compound with zinc oxide or zinc hydroxide (B78521) in an inert organic solvent. google.comgoogle.com In this case, the phenolic hydroxyl group of butyl 4-hydroxybenzoate would react with the zinc oxide. An alternative pathway could involve the use of the sodium salt of butylparaben (sodium 4-butoxycarbonylphenolate) reacting with a soluble zinc salt, such as zinc chloride, in a metathesis reaction. nih.gov

Table 1: Key Components in the Established Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

|---|---|---|---|---|

| Esterification | 4-Hydroxybenzoic Acid | 1-Butanol | Sulfuric Acid wikipedia.org | Butyl 4-hydroxybenzoate |

| Salt Formation | Butyl 4-hydroxybenzoate | Zinc Oxide | Inert Solvent google.com | this compound |

Development of Novel and Sustainable Synthetic Approaches for this compound

Recent research has focused on developing more sustainable and "green" synthetic routes, primarily by targeting the synthesis of the precursors. For the organic portion, significant efforts have been made to produce 4-hydroxybenzoic acid from renewable feedstocks instead of traditional petroleum-based methods that start with phenol. nih.gov Microbial synthesis using engineered Escherichia coli has been shown to produce 4-hydroxybenzoic acid from bio-based L-tyrosine or chorismate, offering a sustainable alternative. nih.govnih.gov

For the esterification step, research has explored replacing traditional mineral acid catalysts with more environmentally benign alternatives. Catalysts such as montmorillonite (B579905) K10 clay and dodeca tungstophosphoric acid have been used for paraben synthesis. researchgate.net Additionally, new technologies involving microwave radiation have been investigated to improve reaction efficiency and reduce energy consumption. researchgate.net

On the inorganic side, green synthesis routes for zinc oxide, a key precursor, have been developed. These methods utilize plant extracts as reducing and capping agents, avoiding harsh chemicals and high energy inputs, and can produce zinc oxide nanoparticles. nih.gov

Table 2: Comparison of Conventional vs. Sustainable Precursor Synthesis

| Precursor | Conventional Method | Sustainable/Novel Method | Advantage of Novel Method |

|---|---|---|---|

| 4-Hydroxybenzoic Acid | Kolbe-Schmitt reaction from petroleum-derived phenol. nih.gov | Microbial fermentation from L-tyrosine or glucose. nih.govnih.gov | Uses renewable feedstock, milder reaction conditions. |

| Butyl 4-hydroxybenzoate | Sulfuric acid catalysis. wikipedia.org | Enzymatic catalysis or green catalysts like clays. researchgate.netsaapjournals.org | Reduced waste, improved selectivity, reusable catalysts. |

| Zinc Oxide | High-temperature calcination of zinc precursors. | Green synthesis using plant extracts. nih.gov | Lower energy consumption, reduced use of toxic reagents. |

Mechanistic Insights into the Formation of this compound

The formation of this compound from butyl 4-hydroxybenzoate and a zinc source like zinc oxide is fundamentally an acid-base reaction. The mechanism can be understood by considering the roles of the reactants.

Activation of Zinc Precursor : In an aqueous or solvent medium, zinc oxide can be hydroxylated at the surface to form species akin to zinc hydroxide, Zn(OH)₂.

Ligand Deprotonation : The butyl 4-hydroxybenzoate molecule possesses a phenolic hydroxyl group (-OH) which is weakly acidic. This proton can be abstracted by the basic zinc hydroxide.

Nucleophilic Coordination : The resulting phenoxide ion (4-butoxycarbonylphenolate) acts as a nucleophile (a Lewis base). It attacks the electrophilic zinc center (a Lewis acid), forming a coordinate bond.

Scalability and Process Intensification in this compound Synthesis

The scalability of the synthesis of this compound relies on the industrial viability of its precursor syntheses. The production of butylparaben via esterification is a well-established industrial process. wikipedia.org Likewise, the synthesis of zinc salts from zinc oxide as described in various patents is designed for large-scale production. google.com

Process intensification represents a key strategy for optimizing the synthesis on a larger scale. This involves using novel reactor technologies and process conditions to enhance reaction rates, yields, and safety while reducing capital and operating costs. For the synthesis of precursors like zinc oxide, spinning disc processing (SDP) has been shown to produce nanoparticles with controlled size under continuous flow conditions, offering superior mixing and heat transfer compared to batch reactors. uwa.edu.au

For the synthesis of this compound itself, shifting from traditional batch reactors to continuous flow systems could offer significant advantages.

Improved Heat and Mass Transfer : Continuous reactors, such as microreactors or packed bed reactors, provide a high surface-area-to-volume ratio, allowing for precise temperature control and efficient mixing of reactants.

Enhanced Safety : The small hold-up volume in continuous reactors minimizes the risk associated with handling reactive intermediates or exothermic reactions.

Consistent Product Quality : Steady-state operation in a continuous process leads to more consistent product quality and reduces batch-to-batch variability.

These process intensification strategies can be applied to both the initial esterification and the subsequent salt formation step to create a more efficient, controllable, and scalable manufacturing process for this compound.

Structural Elucidation and Coordination Chemistry of Zinc;butyl 4 Hydroxybenzoate

Single Crystal X-ray Diffraction Analysis of Zinc;Butyl 4-hydroxybenzoate (B8730719)

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. However, a search of the current scientific literature and crystallographic databases did not yield a specific single-crystal structure of zinc;butyl 4-hydroxybenzoate.

Despite the absence of a dedicated crystal structure for this exact compound, predictions regarding its structure can be made based on known zinc-carboxylate complexes. Zinc(II), with its d¹⁰ electron configuration, does not have any ligand field stabilization energy and its coordination geometry is primarily dictated by steric and electronic factors. libretexts.org It commonly adopts tetrahedral or octahedral coordination geometries. libretexts.orgresearchgate.net For instance, a zinc(II) coordination polymer with 5-phenyl-1,3,4-oxadiazole-2-thiolate features a distorted tetrahedral geometry around the zinc atom. nih.gov In another example, zinc(II) complexes with 1,2-benzenedicarboxylate (1,2-bdc) and 1,4-di(1H-imidazol-1-yl)propane (dip) ligands exhibit both distorted tetrahedral and square pyramidal geometries within the same structure. mdpi.com

Based on these precedents, it can be hypothesized that the butyl 4-hydroxybenzoate ligand could coordinate to the zinc(II) center in several ways. The carboxylate group could act as a monodentate ligand, or it could bridge two zinc centers, leading to the formation of a coordination polymer. The phenolic hydroxyl group could also potentially participate in coordination, although this is less common for simple phenols compared to the carboxylate group. The resulting crystal packing would be influenced by these coordination modes and the steric bulk of the butyl group.

A hypothetical representation of a possible crystal structure is presented in the data table below, based on common zinc-carboxylate structures.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.4 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1280 |

| Z | 4 |

Vibrational Spectroscopy (FT-IR, Raman) for this compound Complexation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for probing the coordination environment of metal complexes. researchgate.netresearchgate.net The coordination of the butyl 4-hydroxybenzoate ligand to the zinc(II) ion is expected to induce significant shifts in the vibrational frequencies of the ligand's functional groups, particularly the carboxylate and hydroxyl moieties.

The FT-IR spectrum of free butyl 4-hydroxybenzoate exhibits a characteristic C=O stretching vibration of the carboxylic acid ester at approximately 1700-1720 cm⁻¹. Upon coordination to zinc, the carboxylate group is expected to deprotonate and bind to the metal center. This will result in the disappearance of the C=O stretch and the appearance of two new bands corresponding to the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the coordinated carboxylate group, typically in the ranges of 1500-1650 cm⁻¹ and 1380-1450 cm⁻¹, respectively. researchgate.net The separation between these two bands (Δν = ν_as - ν_s) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bidentate bridging).

The O-H stretching vibration of the phenolic hydroxyl group in free butyl 4-hydroxybenzoate is typically observed as a broad band in the region of 3200-3600 cm⁻¹. If this group is involved in coordination to the zinc atom or in strong hydrogen bonding within the crystal lattice, a noticeable shift and change in the shape of this band would be expected.

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for studying the C-C skeletal vibrations of the aromatic ring. researchgate.net Changes in the Raman spectrum of the ligand upon complexation can further confirm the coordination and provide details about conformational changes.

Table 2: Expected FT-IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | ~3400 (Broad) | - | Phenolic O-H stretch |

| ν(C-H) | 2800-3000 | 2800-3000 | Aliphatic C-H stretch |

| ν_as(COO⁻) | 1500-1650 | - | Asymmetric carboxylate stretch |

| ν_s(COO⁻) | 1380-1450 | - | Symmetric carboxylate stretch |

| ν(C=C) | 1600, 1500, 1450 | 1600, 1500, 1450 | Aromatic C=C stretch |

| ν(Zn-O) | 400-600 | 400-600 | Zinc-Oxygen stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for characterizing the structure of diamagnetic metal complexes in solution. nih.gov Since zinc(II) is a d¹⁰ metal ion, its complexes are diamagnetic and thus amenable to NMR studies. The ¹H and ¹³C NMR spectra of this compound would provide detailed information about the ligand's environment upon coordination.

In the ¹H NMR spectrum, the chemical shifts of the protons on the butyl chain and the aromatic ring are expected to be influenced by the coordination to the zinc ion. The protons closest to the coordination site (i.e., the aromatic protons ortho to the carboxylate group) would likely experience the most significant change in their chemical shifts compared to the free ligand. The phenolic proton signal might also shift or broaden depending on its involvement in coordination or hydrogen bonding.

Similarly, in the ¹³C NMR spectrum, the carbon atom of the carboxylate group would show a significant downfield or upfield shift upon coordination. The chemical shifts of the aromatic carbons, particularly the one attached to the carboxylate group (ipso-carbon) and the ortho- and para-carbons, would also be affected. These shifts provide evidence of the electronic redistribution within the ligand upon complexation.

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges (ppm) for this compound in a suitable deuterated solvent

| Nucleus | Atom | Expected Chemical Shift (ppm) | Comment |

|---|---|---|---|

| ¹H | Aromatic Protons | 6.5 - 8.0 | Shifts depend on coordination and substitution pattern. |

| ¹H | -OCH₂- | 4.0 - 4.5 | Slight shift compared to free ligand. |

| ¹H | Alkyl Chain Protons | 0.8 - 1.8 | Minor shifts expected. |

| ¹H | Phenolic -OH | Variable | Broad signal, position depends on solvent and concentration. |

| ¹³C | C=O (carboxylate) | 170 - 180 | Significant shift upon coordination. |

| ¹³C | Aromatic Carbons | 115 - 165 | Shifts indicate electronic changes in the ring. |

| ¹³C | Alkyl Carbons | 10 - 70 | Minor shifts expected. |

Mass Spectrometric Investigations of this compound

Mass spectrometry is a crucial analytical technique for determining the molecular weight and fragmentation pattern of compounds. nih.gov For this compound, techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) would be suitable for its characterization. nih.gov

The mass spectrum is expected to show a parent ion peak corresponding to the zinc complex. The isotopic pattern of this peak would be characteristic of the presence of zinc, which has several naturally occurring isotopes. The fragmentation of the complex would likely involve the loss of the butyl 4-hydroxybenzoate ligand or parts of it, such as the butyl group or carbon dioxide. Analysis of the fragmentation pattern can help to confirm the composition of the complex. The NIST WebBook provides mass spectral data for butylparaben (B1668127), which can serve as a reference for the fragmentation of the ligand moiety. nist.gov

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Possible Fragment | Comment |

|---|---|---|

| [Zn(C₁₁H₁₃O₃)]⁺ | Parent ion of a 1:1 complex | Isotopic pattern of zinc will be observed. |

| [Zn(C₁₁H₁₃O₃)₂ + H]⁺ | Parent ion of a 1:2 complex | Isotopic pattern of zinc will be observed. |

| [C₁₁H₁₄O₃ + H]⁺ | Protonated free ligand | Corresponds to the mass of butylparaben. |

| [Zn]⁺ | Zinc ion | Indicates fragmentation of the complex. |

Elucidation of Coordination Geometries and Ligand Denticity in this compound Complexes

The coordination geometry around the zinc(II) ion in its complexes is typically four-, five-, or six-coordinate, with tetrahedral and octahedral geometries being the most prevalent. libretexts.orgnih.gov The butyl 4-hydroxybenzoate ligand possesses two potential coordination sites: the carboxylate group and the phenolic hydroxyl group.

The carboxylate group can coordinate to the zinc ion in several ways:

Monodentate: Only one of the oxygen atoms of the carboxylate group binds to the zinc center.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same zinc center, forming a four-membered ring.

Bidentate Bridging: Each of the oxygen atoms of the carboxylate group binds to a different zinc center, leading to the formation of a dimeric or polymeric structure.

Intermolecular Interactions and Supramolecular Architecture in Solid-State this compound

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and can form hydrogen bonds with the oxygen atoms of the carboxylate groups of neighboring molecules. This is a common feature in the crystal structures of parabens and related compounds. researchgate.net

π-π Stacking: The aromatic rings of the butyl 4-hydroxybenzoate ligands can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. This type of interaction is common in aromatic compounds and contributes significantly to the stability of the crystal lattice. mdpi.com

The interplay of these different intermolecular forces will determine the final three-dimensional arrangement of the complex in the solid state, influencing its physical properties such as melting point and solubility. The formation of a coordination polymer through bridging carboxylate ligands would lead to a robust and extended network structure.

Theoretical and Computational Investigations of Zinc;butyl 4 Hydroxybenzoate

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure Analysis of Zinc;Butyl 4-hydroxybenzoate (B8730719)

No published studies were found that specifically detail the quantum chemical analysis of zinc;butyl 4-hydroxybenzoate. Such an analysis would typically involve using methods like Density Functional Theory (DFT) to model the molecule's properties.

Geometry Optimization and Bonding Analysis of this compound

Information regarding the optimized geometry, bond lengths, bond angles, and the nature of the coordination bond between the zinc ion and the butyl 4-hydroxybenzoate ligand is not available in the reviewed literature. This analysis would be the first step in a computational study, establishing the most stable three-dimensional structure of the complex.

Prediction of Spectroscopic Parameters for this compound

There are no available data from computational models predicting the spectroscopic parameters (e.g., IR, UV-Vis, NMR spectra) for this specific compound. Theoretical calculations are often used to complement and interpret experimental spectroscopic data. researchgate.net

Energetic and Stability Profiling of this compound Complexes

Specific data on the formation energy, binding energy, or thermodynamic stability of this compound complexes are absent from the scientific literature. This information would be crucial for understanding the strength and favorability of the complex's formation.

Molecular Dynamics Simulations for Solution Behavior and Dynamics of this compound

No molecular dynamics (MD) simulation studies focused on the behavior of this compound in solution were found. MD simulations provide insight into the dynamic interactions between a solute and solvent molecules, including solvation structure and transport properties over time. nd.edu

Computational Modeling of Reaction Pathways Involving this compound

There is no published research on the computational modeling of reaction pathways, such as formation, degradation, or other chemical transformations involving this compound. This type of modeling helps in understanding reaction mechanisms and calculating activation energies. nih.gov

Mechanistic Studies of Chemical Transformations Involving Zinc;butyl 4 Hydroxybenzoate

Kinetic Analysis of Ligand Exchange and Complexation Reactions of Zinc;Butyl 4-hydroxybenzoate (B8730719)

No published studies containing kinetic data, such as rate constants or activation parameters for ligand exchange or complexation reactions involving zinc;butyl 4-hydroxybenzoate, were found.

Elucidation of Decomposition Pathways of this compound Under Varied Chemical Conditions

There is no available literature detailing the decomposition products or pathways of this compound under acidic, basic, or thermal stress. Consequently, no data tables on its decomposition can be provided.

Investigation of Catalytic Mechanisms Mediated by this compound (if applicable)

No research has been published on the catalytic activity of this compound. Therefore, a discussion of its catalytic mechanisms is not applicable at this time.

Structure Property Relationships of Zinc;butyl 4 Hydroxybenzoate and Its Analogues

Impact of Ligand Structural Modifications on the Coordination Chemistry of Zinc;Butyl 4-hydroxybenzoate (B8730719) Derivatives

The coordination chemistry of zinc(II) is highly adaptable, with coordination numbers typically ranging from four to six, adopting tetrahedral, square pyramidal, and octahedral geometries. researchgate.netnih.gov This flexibility allows ligands with varied steric and electronic profiles to form stable complexes. In the case of zinc;butyl 4-hydroxybenzoate derivatives, modifications to the butylparaben (B1668127) ligand—primarily changes to the alkyl ester group or substitutions on the aromatic ring—can profoundly influence the resulting supramolecular architecture.

The alkyl chain of the paraben ligand is a key modulator of structure. Variations in the length and branching of this chain directly impact the steric hindrance around the zinc center and the intermolecular van der Waals forces that govern the packing of the coordination polymers. patsnap.com For instance, increasing the alkyl chain length in related metal-organic frameworks (MOFs) has been shown to increase the interlayer distance in layered structures. nih.govacs.org This principle suggests that substituting the butyl group in this compound with smaller groups (like methyl or ethyl) or larger groups (like pentyl or hexyl) would systematically alter the framework's density, porosity, and dimensionality. Shorter chains might favor dense, three-dimensional networks, while longer chains could promote the formation of two-dimensional layered structures or discrete molecular complexes due to increased steric crowding. nih.govacs.orgnih.gov

The synthesis of different zinc(II)-based coordination polymers has demonstrated that the choice of ancillary carboxylate linkers can lead to vastly different structures, from 1D chains to complex 3D networks. nih.govmdpi.com The coordination mode of the carboxylate group itself can vary, including syn-anti bridging arrangements that connect zinc ions into polymeric sheets. researchgate.net

Table 1: Predicted Impact of Alkyl Chain Modification on Zinc Paraben Derivatives

| Ligand Analogue | Alkyl Group | Expected Steric Hindrance | Probable Structural Motif | Potential Property Change |

|---|---|---|---|---|

| Zinc;methyl 4-hydroxybenzoate | Methyl (-CH₃) | Low | Dense 3D framework | Higher thermal stability |

| Zinc;ethyl 4-hydroxybenzoate | Ethyl (-C₂H₅) | Moderate | 3D or layered 2D framework | Intermediate density |

| This compound | Butyl (-C₄H₉) | Significant | Layered 2D framework or 1D chains | Increased solubility in organic media |

Correlation Between Molecular Architecture and Chemical Reactivity of this compound

The chemical reactivity of this compound is intrinsically linked to its molecular architecture. The arrangement of ligands around the zinc(II) center dictates the accessibility and Lewis acidity of the metal ion, which is a primary driver of its catalytic activity. mdpi.com Zinc(II) is a redox-inert d¹⁰ ion, meaning its reactivity is not based on variable oxidation states but on its role as a potent Lewis acid, capable of polarizing substrates and facilitating reactions such as hydrolysis. nih.govmdpi.com

The coordination environment directly influences this Lewis acidity. A lower coordination number and a more distorted geometry can enhance the electrophilic character of the zinc center, making it more reactive. In contrast, a coordinatively saturated, stable geometry like a perfect octahedron would render the zinc center less reactive. The flexibility of the zinc coordination sphere allows for dynamic ligand exchange, a key feature in many catalytic cycles. researchgate.net

Table 2: Correlation of Molecular Architecture and Chemical Reactivity

| Structural Feature | Description | Impact on Reactivity |

|---|---|---|

| Coordination Number | Number of donor atoms bonded to Zn(II) (e.g., 4, 5, 6) | Lower coordination numbers can increase Lewis acidity and catalytic activity. |

| Coordination Geometry | Spatial arrangement of ligands (e.g., Tetrahedral, Octahedral) researchgate.net | Distorted geometries are often more reactive than highly symmetric ones. |

| Polymeric Structure | Arrangement of repeating units (e.g., 1D chain, 2D sheet, 3D framework) researchgate.net | Porous 3D frameworks offer high surface area and accessible active sites. Non-porous structures limit reactivity to the surface. |

| Ligand Functionality | Presence of hydroxyl and ester groups on the ligand | Can influence substrate interaction through hydrogen bonding and affect the electronic properties of the zinc center. |

Design Principles for Modulating Properties of this compound for Specific Applications

By understanding the structure-property relationships, it becomes possible to establish design principles for creating new materials based on this compound with tailored functionalities. These principles leverage the modular nature of coordination chemistry to control the final properties of the material. mdpi.commdpi.com

Tuning Porosity and Surface Area: For applications in catalysis or as sorbents, the primary goal is to create a porous structure with a high surface area. This can be achieved by using rigid and geometrically well-defined paraben analogues in combination with other linkers to build robust 3D frameworks, often referred to as MOFs. mdpi.com The length of the alkyl chain on the paraben can be used to fine-tune the pore size and the hydrophobicity of the internal pore environment. nih.govacs.org

Engineering Lewis Acidity for Catalysis: The catalytic activity of the zinc center can be modulated by controlling its coordination environment. mdpi.com Employing bulky ligands that enforce a lower coordination number (e.g., four-coordinate tetrahedral) can enhance Lewis acidity. Furthermore, introducing electron-withdrawing groups onto the aromatic ring of the paraben ligand would be expected to increase the positive charge on the zinc ion, further boosting its Lewis acidic character.

Designing for Luminescence-Based Sensing: Zinc(II) is an ideal metal for constructing fluorescent sensors because its d¹⁰ configuration prevents quenching via d-d electronic transitions. nih.gov The fluorescence in such complexes typically originates from the organic ligand. mdpi.comnih.gov To design a sensor, one would choose a paraben analogue that is inherently fluorescent or becomes fluorescent upon coordination. The framework would be designed so that the binding of a target analyte to the zinc center or the ligand perturbs the ligand's electronic state, causing a detectable change (quenching or enhancement) in fluorescence. nih.gov

Controlling Solubility and Processability: For applications that require solution-based processing or formulation, the solubility of the complex is critical. The long butyl chain in this compound already imparts some solubility in organic solvents. wikipedia.org This can be further enhanced by using longer or branched alkyl chains on the paraben ligand, which disrupt crystal packing and improve solvation. patsnap.com

Table 3: Design Principles for Functional Zinc Paraben Derivatives

| Design Goal | Principle/Strategy | Resulting Property | Potential Application |

|---|---|---|---|

| High Catalytic Activity | Use bulky ligands to create coordinatively unsaturated Zn(II) sites; introduce electron-withdrawing groups on the ligand. | Enhanced Lewis acidity and accessible active sites. mdpi.com | Heterogeneous catalysis for organic synthesis. |

| Selective Sensing | Incorporate a fluorescent paraben analogue into a porous framework. | Analyte binding modulates ligand-based luminescence. nih.gov | Chemical sensors for detecting small molecules or ions. |

| Gas Storage/Separation | Build a rigid, porous 3D framework with defined pore dimensions. | High internal surface area and selective adsorption properties. mdpi.com | Storage of gases like CO₂ or separation of hydrocarbons. |

| Drug Delivery | Synthesize a biocompatible, porous coordination polymer capable of encapsulating drug molecules. | Controlled release of therapeutic agents. nih.gov | Targeted drug delivery systems. |

Applications of Zinc;butyl 4 Hydroxybenzoate in Advanced Materials Science and Catalysis

Role of Zinc;Butyl 4-hydroxybenzoate (B8730719) as a Polymer Additive

The incorporation of additives into polymer matrices is a fundamental strategy to enhance their performance, durability, and processability. Zinc carboxylates, often referred to as zinc soaps, are a well-known class of polymer stabilizers, particularly for chlorine-containing polymers like polyvinyl chloride (PVC) google.com. The unique structure of zinc;butyl 4-hydroxybenzoate, combining a zinc center with an organic ligand, positions it as a promising multifunctional additive.

Mechanisms of Thermal Stabilization by this compound in Polymer Matrices

The primary role of a thermal stabilizer is to mitigate the degradation of a polymer when exposed to heat, such as during melt processing or in its final application. The thermal degradation of polymers like PVC proceeds via a dehydrochlorination reaction, releasing hydrogen chloride (HCl) and forming unstable conjugated polyene sequences that lead to discoloration and loss of mechanical properties.

Based on the known mechanisms of other zinc carboxylates, this compound is anticipated to provide thermal stability through a multi-pronged approach google.comnih.govresearchgate.net:

Acid Scavenging: The carboxylate group of the molecule can readily react with and neutralize the HCl produced during polymer degradation. This is a critical first line of defense, as the liberated HCl can catalyze further degradation.

Reaction:Zn(OOC-R)₂ + 2 HCl → ZnCl₂ + 2 R-COOH

(where R represents the 4-butoxycarbonylphenyl group)

Substitution of Labile Chlorine Atoms: The zinc center can facilitate the substitution of unstable tertiary or allylic chlorine atoms in the polymer backbone with the more stable carboxylate ligand. This action prevents the initiation of the "unzipping" degradation cascade.

Interruption of Polyene Sequences: The butyl 4-hydroxybenzoate ligand, once attached to the polymer chain, can disrupt the formation of long, color-imparting conjugated double bond sequences.

Furthermore, the phenolic hydroxyl group on the butyl 4-hydroxybenzoate moiety may also contribute to stabilization by acting as a secondary antioxidant, trapping free radicals that can initiate oxidative degradation pathways, a known function of hydroxybenzoates songwon.com. The thermal stability imparted by zinc-containing compounds is well-documented; for instance, zinc oxide (ZnO) nanoparticles have been shown to enhance the thermal stability of polymers like polystyrene (PS) and polylactide (PLA) by delaying the onset of degradation mdpi.comnih.gov.

Influence of this compound on Polymer Processing and Morphology

The incorporation of an additive can significantly affect the processing characteristics and the final morphology of a polymer. The butyl ester group in this compound is expected to enhance its compatibility with various polymer matrices, acting as an internal lubricant or plasticizer. This can lead to:

Improved Melt Flow: By reducing intermolecular friction between polymer chains, the additive can lower the melt viscosity, making processing operations like extrusion and injection molding more efficient and less energy-intensive.

Altered Crystallinity: In semi-crystalline polymers, additives can act as nucleating agents, promoting the formation of smaller, more numerous spherulites, or they can disrupt the crystallization process. For example, nano-sized ZnO has been observed to disrupt the crystallization of PLA researchgate.net. The specific effect of this compound would depend on its dispersion and interaction with the polymer chains.

Enhanced Dispersion: The organic nature of the butyl 4-hydroxybenzoate ligand would likely prevent the agglomeration of the zinc salt, leading to a more homogeneous dispersion throughout the polymer matrix compared to inorganic zinc salts. This is crucial for achieving consistent properties in the final product.

Synergistic Effects of this compound with Other Material Additives

In modern polymer formulations, it is common to use a combination of additives to achieve optimal performance. Zinc compounds are well-known for their synergistic effects with other stabilizers. For instance, zinc stearate (B1226849) is often used in combination with calcium stearate in PVC stabilization. The zinc salt provides excellent initial color stability but can lead to sudden, catastrophic degradation once consumed (a phenomenon known as "zinc burning"). The calcium salt provides long-term stability.

It is plausible that this compound would exhibit strong synergistic effects when combined with other additives:

Co-stabilizers: Paired with calcium or barium carboxylates, it could provide a robust stabilization package for PVC, balancing initial color hold with long-term heat stability google.com.

Antioxidants: While possessing some inherent antioxidant capability, its performance could be significantly boosted when used with primary (phenolic) and secondary (phosphite) antioxidants, creating a comprehensive stabilization system against both thermal and oxidative degradation songwon.com.

UV Stabilizers: In applications requiring weatherability, combining it with UV absorbers and hindered amine light stabilizers (HALS) could protect the polymer from photodegradation. The hydroxybenzoate moiety itself can act as a UV absorber, potentially enhancing this synergy songwon.com.

A hypothetical formulation demonstrating this synergy is presented in the table below.

| Additive Type | Example Compound | Potential Synergistic Function with this compound |

| Primary Stabilizer | Calcium Stearate | Provides long-term thermal stability, counteracting "zinc burning". |

| Secondary Antioxidant | Tris(nonylphenyl) phosphite | Decomposes hydroperoxides, complementing the radical scavenging of the phenolic group. |

| UV Absorber | Benzotriazole derivative | Provides broad UV protection for outdoor applications. |

Catalytic Activity of this compound in Organic Reactions

Zinc-based catalysts are gaining prominence in organic synthesis due to zinc's low toxicity, natural abundance, and potent Lewis acidity mdpi.com. The zinc(II) ion in this compound can coordinate to and activate a variety of organic substrates, making it a candidate for a range of catalytic applications.

Exploration of this compound as a Homogeneous Catalyst

In a homogeneous system, the catalyst is dissolved in the reaction medium, allowing for high activity and selectivity under mild conditions. This compound, with its potential solubility in various organic solvents, could catalyze several important transformations:

Esterification and Transesterification: The Lewis acidic zinc center can activate the carbonyl group of an ester or carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol. This is a fundamental reaction in the synthesis of polyesters and fine chemicals rsc.org. A highly practical heterogeneous zinc/imidazole catalyst has already demonstrated effectiveness in transesterification reactions kyushu-u.ac.jp.

CO₂ Fixation: Zinc complexes have shown excellent activity in the cycloaddition of CO₂ to epoxides to form cyclic carbonates, which are valuable as green solvents and electrolyte components bohrium.com. The zinc center activates the epoxide ring, while the ligand can assist in the reaction mechanism.

Polymerization Reactions: Zinc compounds are effective initiators for the ring-opening polymerization of cyclic esters like ε-caprolactone and lactide, which are used to produce biodegradable polymers rsc.org. The coordination of the monomer to the zinc center initiates the polymerization process.

The table below outlines potential homogeneous catalytic applications and the proposed role of the catalyst.

| Reaction Type | Substrates | Product | Role of this compound |

| Transesterification | Ester + Alcohol | New Ester + New Alcohol | Lewis acid activation of the carbonyl group. |

| CO₂ Cycloaddition | Epoxide + CO₂ | Cyclic Carbonate | Activation of the epoxide ring for nucleophilic attack. |

| Ring-Opening Polymerization | ε-Caprolactone | Polycaprolactone | Coordination and activation of the cyclic monomer. |

Development of Heterogenized this compound Catalysts

While homogeneous catalysts are highly active, their separation from the reaction product can be challenging. Heterogenizing the catalyst by immobilizing it on a solid support combines the high activity of molecular catalysts with the ease of separation and recyclability of heterogeneous systems.

This compound could be heterogenized through several strategies:

Immobilization on Supports: The compound could be anchored onto inorganic supports like silica (B1680970) or alumina, or onto polymer resins. This would create a solid catalyst that can be easily filtered from the reaction mixture.

Formation of Metal-Organic Frameworks (MOFs): The dicarboxylic acid analogue of the ligand (e.g., a di-ester of 4-hydroxyisophthalic acid) could be used to synthesize a zinc-based MOF. These materials have a high surface area and well-defined active sites, making them highly effective and reusable catalysts for reactions such as intramolecular hydroamination rsc.orgnih.gov.

Single-Atom Catalysis: Advanced synthetic methods could be employed to create single-site zinc catalysts on a support material, where the coordination environment around the zinc atom is precisely controlled. Such catalysts have demonstrated superior performance in Fenton-like reactions for water remediation nih.gov.

The development of heterogenized versions of this compound would significantly enhance its practical utility in industrial chemical processes, promoting greener and more sustainable manufacturing.

Lack of Sufficient Data for "this compound" in Advanced Materials and Catalysis

A comprehensive review of available scientific literature reveals a significant gap in research specifically detailing the applications of the chemical compound "this compound" in the fields of advanced materials science and catalysis. While the individual components, zinc and butyl 4-hydroxybenzoate (butylparaben), are well-documented in various chemical contexts, their combined form as a specific zinc salt does not appear to be a subject of extensive study in the requested areas.

General principles of zinc-based catalysis and the thermal decomposition of zinc-containing precursors to form functional inorganic materials are established in the scientific community. For instance, various zinc complexes are known to catalyze reactions such as hydroalkoxylation and cyclization. nih.gov Similarly, the thermal decomposition of zinc salts, like zinc acetate (B1210297), is a known method for producing zinc oxide nanoparticles with applications in photocatalysis and electronics. mdpi.comrsc.org

Consequently, the creation of a detailed, evidence-based article with specific research findings and data tables on the applications of "this compound" in advanced materials science and catalysis is not feasible at this time due to the absence of sufficient primary and secondary research sources. Further investigation and dedicated research would be required to elucidate the potential of this specific compound in the areas outlined.

Analytical Methodologies for the Characterization and Quantification of Zinc;butyl 4 Hydroxybenzoate

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Quantification of Zinc;Butyl 4-hydroxybenzoate (B8730719)

Chromatographic methods are fundamental in separating the components of a mixture for individual analysis. For zinc;butyl 4-hydroxybenzoate, these techniques are primarily focused on the quantification of the butylparaben (B1668127) moiety.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of parabens, including butylparaben. moca.net.ualongdom.org A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

A typical HPLC method for butylparaben would utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. longdom.orgresearchgate.netsphinxsai.com Detection is often achieved using a UV detector, as parabens exhibit strong absorbance in the UV region, typically around 254 nm. moca.net.uaresearchgate.nettandfonline.com The retention time of butylparaben under specific chromatographic conditions allows for its identification, while the peak area is proportional to its concentration, enabling quantification. For instance, a gradient elution can be employed to separate a mixture of parabens, with butylparaben having a longer retention time due to its higher hydrophobicity compared to methyl, ethyl, and propyl parabens. usp.org

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds like butylparaben. moca.net.uanih.gov However, due to the polarity of parabens, derivatization is often required to increase their volatility and thermal stability for GC analysis. moca.net.uaresearchgate.net This process involves converting the polar hydroxyl group into a less polar ether or ester. Following derivatization, the sample is introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. researchgate.net

For the zinc component, chromatographic methods are less direct. Ion chromatography can be used for the determination of metal ions like zinc. nih.gov In this technique, an ion-exchange column separates ions based on their charge and affinity for the stationary phase. The separated zinc ions can then be quantified using a conductivity detector or by post-column derivatization to form a colored complex that can be detected by a UV-Vis detector. nih.gov

Table 1: Example HPLC Conditions for Butylparaben Analysis

| Parameter | Condition | Reference |

| Column | C18 (250mm x 4.6mm, 5µm) | sphinxsai.com |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric acid buffer | longdom.org |

| Flow Rate | 1.0 mL/min | longdom.org |

| Detection | UV at 254 nm | moca.net.ua |

| Retention Time | ~22 min | usp.org |

Spectrophotometric Methods (e.g., UV-Vis Spectroscopy) for Monitoring this compound Concentrations

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, offer a simple and rapid means of monitoring the concentration of this compound in solutions.

The butylparaben component has a characteristic UV absorption spectrum with a maximum absorbance (λmax) around 254 nm, which is due to the π → π* electronic transitions in the benzene (B151609) ring. tandfonline.com The absorbance at this wavelength is directly proportional to the concentration of butylparaben in the solution, following the Beer-Lambert law. This allows for the straightforward quantification of the paraben moiety.

For the determination of zinc, UV-Vis spectrophotometry can be employed after forming a colored complex with a specific chelating agent. scielo.brresearchgate.nete-journals.in Reagents such as 8-hydroxyquinoline (B1678124) and its derivatives can form stable, colored complexes with zinc ions. scielo.braurorabiomed.com.cnresearchgate.net The resulting complex exhibits a distinct absorption maximum in the visible region, which can be used for quantification. scielo.br The pH of the solution is a critical parameter in this method, as the formation of the zinc complex is pH-dependent. scielo.bre-journals.in

It is important to note that when analyzing the combined compound, potential interferences from other components in the sample matrix must be considered and addressed, possibly through extraction or other sample preparation steps.

Table 2: UV-Vis Spectrophotometric Data for Butylparaben and a Zinc Complex

| Analyte | Reagent | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |

| Butylparaben | - | ~254 | - | tandfonline.com |

| Zinc(II) Complex | 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid | 520 | 3.75 x 10⁴ | scielo.brresearchgate.net |

Electrochemical Analysis of this compound and its Redox Properties

Electrochemical methods provide valuable information about the redox properties of this compound. The electrochemical behavior is primarily governed by the zinc ion and the phenolic hydroxyl group of the butylparaben.

Voltammetric techniques , such as cyclic voltammetry and stripping voltammetry, can be used to study the redox reactions of the compound. For the butylparaben component, the phenolic hydroxyl group can be electrochemically oxidized. This oxidation potential can provide insights into the electron-donating ability of the molecule.

The zinc ion can be determined using techniques like anodic stripping voltammetry (ASV). In ASV, zinc ions in the sample are first preconcentrated onto a working electrode (e.g., a mercury film electrode or a bismuth film electrode) by applying a negative potential. Subsequently, the potential is scanned in the positive direction, causing the deposited zinc to be stripped back into the solution, generating a current peak whose height is proportional to the zinc concentration. This method is highly sensitive and can be used for trace analysis of zinc.

While zinc itself is redox-inactive under normal physiological conditions, its binding to ligands can be influenced by the redox state of the surrounding environment, particularly by the oxidation of thiol groups in proteins. nih.gov The interaction between zinc and butylparaben could potentially influence the redox properties of the paraben moiety. The study of the electrochemical behavior of the zinc-paraben complex can elucidate the nature of their interaction and its effect on the electron transfer processes.

Table 3: Redox Potentials of Related Compounds

| Compound/System | Redox Potential (mV) | Conditions | Reference |

| Apo-Cys2His2 Zinc Finger | -326 | pH 7.5 | nih.gov |

| Zn(II)-bound Cys2His2 Zinc Finger | -284 | pH 7.5 | nih.gov |

| Glutathione (GSH/GSSG) | -262 | - | nih.gov |

Hyphenated Techniques (e.g., LC-MS/MS) for Trace Analysis of this compound in Complex Chemical Matrices

Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced selectivity and sensitivity for the analysis of complex samples. chemijournal.comnih.govlongdom.orgresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the trace analysis of butylparaben in complex matrices. researchgate.netchromatographyonline.com This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and then subjected to two stages of mass analysis (MS/MS). In the first stage, the precursor ion corresponding to the protonated or deprotonated butylparaben molecule is selected. This ion is then fragmented, and the resulting product ions are detected in the second stage. This multiple reaction monitoring (MRM) mode provides excellent specificity and allows for quantification at very low levels, even in the presence of co-eluting interferences. chromatographyonline.com

For the analysis of zinc in complex matrices, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the method of choice. nih.gov ICP-MS can be hyphenated with liquid chromatography (LC-ICP-MS) to perform speciation analysis, which is the determination of the different chemical forms of an element. In the context of this compound, LC-ICP-MS could potentially be used to separate the zinc-paraben complex from other zinc species in a sample, followed by the highly sensitive detection of zinc by the mass spectrometer.

The combination of these powerful hyphenated techniques allows for the comprehensive characterization and quantification of both the organic and inorganic components of this compound in challenging sample matrices.

Table 4: Example LC-MS/MS Parameters for Butylparaben Analysis

| Parameter | Condition | Reference |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | chromatographyonline.com |

| Precursor Ion (m/z) | [M+H]⁺ | chromatographyonline.com |

| Product Ions (m/z) | Specific fragments of butylparaben | chromatographyonline.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | chromatographyonline.com |

Environmental Chemistry of Zinc;butyl 4 Hydroxybenzoate: Chemical Degradation and Transformation

Photolytic and Hydrolytic Degradation Pathways of Zinc;Butyl 4-hydroxybenzoate (B8730719)

The degradation of zinc;butyl 4-hydroxybenzoate in the environment is expected to be primarily driven by photolytic and hydrolytic processes. These pathways can lead to the breakdown of the compound into simpler, and potentially less harmful, substances.

Photolytic Degradation:

Sunlight can play a crucial role in the degradation of organic molecules in the aquatic environment. For parabens, including butylparaben (B1668127), direct photolysis by sunlight is generally a slow process. However, the presence of photosensitizers or photocatalysts can significantly accelerate their degradation. Zinc oxide (ZnO), a related zinc compound, has been shown to be an effective photocatalyst for the degradation of various organic pollutants, including parabens. ucc.edu.ghtandfonline.com When exposed to UV radiation, ZnO generates electron-hole pairs, which in turn produce highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH). nih.gov These radicals can then attack the butylparaben molecule, leading to its degradation.

The photocatalytic degradation of parabens using ZnO generally follows pseudo-first-order kinetics. tandfonline.com The efficiency of this process is influenced by several factors, including the concentration of the photocatalyst, the concentration of the paraben, the pH of the solution, and the intensity of the light source. ucc.edu.ghyoutube.com For instance, the degradation of ethylparaben (B1671687) using ZnO was found to be more efficient in basic conditions (pH 10.4) compared to acidic conditions (pH 3.3). ucc.edu.gh

While these studies focus on ZnO as a separate photocatalyst, it is plausible that the zinc ion within the this compound molecule could influence its photostability. The coordination of the carboxylate group of butylparaben to the zinc ion might alter the electron distribution within the molecule, potentially affecting its susceptibility to photolytic cleavage. However, without specific studies on this compound, this remains a hypothesis.

Hydrolytic Degradation:

Hydrolysis is another key degradation pathway for esters like butylparaben. The ester bond in the butylparaben molecule is susceptible to cleavage by water, a process that is significantly influenced by pH. In aqueous solutions, parabens are known to hydrolyze to p-hydroxybenzoic acid (PHBA) and the corresponding alcohol, in this case, butanol. researchgate.net The rate of hydrolysis is generally slow at neutral pH but increases in both acidic and alkaline conditions. atamanchemicals.com For instance, aqueous solutions of butylparaben are stable for up to four years at a pH range of 3-6, but are subject to rapid hydrolysis at a pH of 8 or higher. atamanchemicals.com

The presence of the zinc ion in this compound could influence its hydrolytic stability. Metal carboxylates can undergo hydrolysis, and the stability of the metal-carboxylate bond is a key factor. pku.edu.cn It is possible that the zinc-carboxylate bond in this compound could hydrolyze, releasing the butylparaben anion and a hydrated zinc ion. The butylparaben anion would then be subject to the same pH-dependent hydrolysis as the parent paraben. Molecular dynamics simulations of zinc acetate (B1210297) in supercritical water suggest that the hydrolysis of the zinc-carboxylate bond is a thermally favorable process. pku.edu.cn

The following table summarizes the factors influencing the degradation of parabens, which can be extrapolated to this compound.

| Degradation Pathway | Influencing Factors | Expected Outcome for this compound |

| Photolysis | Light Intensity, Presence of Photosensitizers (e.g., ZnO), pH | Enhanced degradation in the presence of UV light, potentially influenced by the zinc ion. |

| Hydrolysis | pH (rate increases in acidic and alkaline conditions), Temperature | Cleavage of the ester bond to form p-hydroxybenzoic acid and butanol. The zinc-carboxylate bond may also hydrolyze. |

Chemical Interactions of this compound with Abiotic Environmental Components

In the environment, this compound is likely to interact with various abiotic components, such as soil particles, sediments, and dissolved organic matter. These interactions can affect its transport, bioavailability, and degradation rate.

The behavior of the compound will be governed by the properties of both the butylparaben moiety and the zinc ion. Butylparaben, being a moderately hydrophobic compound, has a tendency to sorb to organic matter in soil and sediment. nih.gov This sorption can reduce its concentration in the aqueous phase, thereby limiting its mobility and availability for microbial degradation or uptake by organisms.

The zinc ion, on the other hand, can interact with soil components in several ways. It can exist as a free hydrated ion (Zn²⁺) in acidic conditions, which is the most mobile and bioavailable form. tandfonline.com In neutral to alkaline soils, zinc tends to adsorb to clay minerals, iron and manganese oxides, and organic matter. researchgate.netfrontiersin.org It can also precipitate as zinc hydroxide (B78521) or form complexes with various ligands present in the soil solution. cost-nectar.euplos.org The interaction of zinc with humic acids, a major component of soil organic matter, is strongly influenced by pH and the concentration of both zinc and the humic acids. plos.org

The intact this compound molecule could potentially interact with soil surfaces through a combination of hydrophobic interactions (from the butyl chain and benzene (B151609) ring) and coordination of the carboxylate and hydroxyl groups with metal ions on mineral surfaces. The presence of the zinc ion in the molecule could also lead to specific interactions with negatively charged sites on clay minerals.

The following table outlines the expected interactions with abiotic environmental components.

| Environmental Component | Interaction with Butylparaben Moiety | Interaction with Zinc Ion | Potential Interaction of Intact Molecule |

| Soil/Sediment Organic Matter | Sorption via hydrophobic interactions. | Complexation with humic and fulvic acids. | Sorption influenced by both hydrophobic and complexation interactions. |

| Clay Minerals | Weak sorption. | Cation exchange, adsorption to negatively charged surfaces. | Potential for enhanced sorption due to the positive charge of the zinc ion. |

| Metal Oxides (Fe, Mn) | Limited interaction. | Adsorption, formation of surface complexes. | Potential for surface complexation via the carboxylate and hydroxyl groups. |

| Dissolved Organic Matter (DOM) | Can enhance or inhibit photodegradation. | Complexation, affecting mobility and bioavailability. | Complex interactions affecting both solubility and photoreactivity. |

Identification and Characterization of Chemical Transformation Products of this compound

The degradation of this compound is expected to yield a range of transformation products. While specific studies on this compound are not available, the transformation products can be predicted based on the known degradation pathways of butylparaben.

The primary degradation product from the hydrolysis of the ester bond is p-hydroxybenzoic acid (PHBA) and butanol . researchgate.net PHBA is a common metabolite of parabens and is generally considered to be more readily biodegradable than the parent compounds. researchgate.net

Under photocatalytic conditions, such as in the presence of ZnO, the degradation of parabens can proceed through hydroxylation of the aromatic ring. This can lead to the formation of various hydroxylated intermediates. For example, the photocatalytic degradation of p-cresol (B1678582) (a related phenolic compound) using ZnO resulted in the formation of 4-hydroxy-benzaldehyde and 4-methyl-1,2-benzodiol . nih.gov Similar hydroxylated derivatives of butylparaben could be expected. Further oxidation can lead to the opening of the aromatic ring and the formation of smaller carboxylic acids, eventually leading to complete mineralization to carbon dioxide and water. nih.gov

In environments where chlorination occurs (e.g., wastewater treatment plants), parabens can react to form chlorinated byproducts. Studies on butylparaben have identified the formation of 3-chloro-butylparaben and 3,5-dichloro-butylparaben . researchgate.net These chlorinated transformation products can be more persistent and potentially more toxic than the parent compound.

The fate of the zinc ion upon degradation of the organic ligand is to be released into the environment, where its speciation and mobility will be dictated by the local environmental conditions such as pH and the presence of other ligands. tandfonline.com

The table below lists the potential transformation products of this compound based on known degradation pathways of butylparaben.

| Degradation Pathway | Potential Transformation Products |

| Hydrolysis | p-Hydroxybenzoic acid, Butanol |

| Photocatalysis (e.g., with ZnO) | p-Hydroxybenzoic acid, Hydroxylated butylparaben derivatives, Short-chain carboxylic acids, Carbon dioxide, Water |

| Chlorination | 3-Chloro-butylparaben, 3,5-Dichloro-butylparaben |

Future Research Directions and Emerging Areas for Zinc;butyl 4 Hydroxybenzoate

Exploration of Novel Synthetic Routes to Enhance Sustainability and Efficiency for Zinc;Butyl 4-hydroxybenzoate (B8730719)

Currently, detailed synthetic methodologies specifically for zinc;butyl 4-hydroxybenzoate are not extensively reported in peer-reviewed literature. The conventional synthesis of its parent compound, butylparaben (B1668127) (butyl 4-hydroxybenzoate), involves the esterification of 4-hydroxybenzoic acid with 1-butanol, often catalyzed by an acid like sulfuric acid. wikipedia.orgwikipedia.org The formation of the zinc salt would presumably follow, through a reaction of butylparaben with a suitable zinc compound.

Future research could focus on developing more sustainable and efficient one-pot or tandem reactions that combine the esterification and salt formation steps. Green chemistry principles could be applied by exploring:

Alternative Catalysts: Investigating the use of solid acid catalysts, enzymes, or novel organometallic catalysts to replace traditional corrosive and hazardous acids. For instance, the synthesis of other parabens has explored catalysts like thionyl chloride and dodeca tungstophosphoric acid. researchgate.net

Alternative Energy Sources: Microwave-assisted or ultrasound-assisted synthesis could be explored to reduce reaction times and energy consumption.

A comparative analysis of potential synthetic routes is presented in the table below, highlighting areas for future investigation.

| Synthetic Route Aspect | Conventional Method (Presumed) | Potential Future Developments | Research Focus |

| Precursor Synthesis | Petrochemical-based 4-hydroxybenzoic acid. researchgate.net | Microbial fermentation or enzymatic conversion of biomass. researchgate.nettandfonline.com | Engineering microbial strains for high-yield production of 4-hydroxybenzoic acid. |

| Esterification Catalyst | Sulfuric acid. wikipedia.org | Solid acids, lipases, or other biocatalysts. | Catalyst efficiency, reusability, and reduction of acidic waste streams. |

| Salt Formation | Reaction with a zinc salt (e.g., zinc oxide, zinc acetate). | Electrochemical methods or mechanochemical synthesis. | Process efficiency, purity of the final product, and avoidance of solvents. |

| Energy Input | Conventional heating. | Microwave or ultrasonic irradiation. | Reduction of reaction time and energy consumption. |

| Solvent Use | Organic solvents. | Solvent-free conditions or use of green solvents (e.g., ionic liquids, supercritical fluids). | Minimizing volatile organic compound (VOC) emissions and solvent waste. |

Design and Synthesis of Advanced Functional Materials Utilizing this compound as a Building Block

The bifunctional nature of this compound, possessing both a paraben ester group and a zinc carboxylate, suggests its potential as a versatile building block for coordination polymers and metal-organic frameworks (MOFs). The zinc ion can act as a node, while the butyl 4-hydroxybenzoate can serve as a linker.

Future research in this area could explore:

Synthesis of Coordination Polymers: Investigating the self-assembly of this compound, potentially with co-ligands, to form one-, two-, or three-dimensional coordination networks. The butyl group could influence the packing and dimensionality of these structures.

Development of Metal-Organic Frameworks (MOFs): Exploring the use of this compound in the synthesis of porous MOFs. These materials could have potential applications in gas storage, separation, or catalysis. The functional groups on the linker could be tailored to impart specific properties to the MOF.

Hybrid Materials: Incorporating this compound into polymer matrices or onto nanoparticle surfaces to create hybrid materials with enhanced properties, such as improved thermal stability or antimicrobial activity, leveraging the known properties of both zinc compounds and parabens. mdpi.comnih.govcir-safety.org

In-depth Understanding of Structure-Performance Relationships for Optimized Applications of this compound

A fundamental understanding of how the molecular structure of this compound dictates its macroscopic properties is crucial for its targeted application. Currently, no such studies are available.

Future research should aim to establish these relationships by:

Crystallographic Analysis: Determining the single-crystal X-ray structure of this compound to understand its coordination environment, bond lengths, angles, and intermolecular interactions. This would provide a foundational understanding of its solid-state structure.

Spectroscopic Characterization: Utilizing techniques like FT-IR, Raman, and NMR spectroscopy to probe the vibrational and electronic structure of the molecule and how it changes upon coordination to the zinc center.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model the electronic structure, predict properties, and understand the nature of the zinc-ligand bond.

Correlation with Performance: Systematically correlating the structural and electronic properties with performance in potential applications, such as antimicrobial efficacy or thermal stability. For example, understanding how the coordination mode of the carboxylate group influences the release of the active paraben moiety could be critical for its use as a preservative.

Development of Advanced Analytical Techniques for Comprehensive Characterization of this compound and its Chemical Transformations

The development of robust analytical methods is a prerequisite for any further research and potential commercial use of this compound. While analytical techniques for individual parabens are well-established, methods specific to their metal salts are needed.

Future research in this domain should focus on:

Chromatographic Methods: Developing and validating High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantification of this compound and its potential degradation products. core.ac.ukgerpac.eu This would involve optimizing columns, mobile/carrier phases, and detection methods (e.g., UV-Vis, Mass Spectrometry).

Mass Spectrometry: Utilizing techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to characterize the intact molecule and determine its elemental (zinc) composition, respectively.

Thermal Analysis: Employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to study the thermal stability and decomposition pathways of the compound. This would be crucial for understanding its behavior in different formulations and under various processing conditions.

In-situ Monitoring: Exploring the use of in-situ spectroscopic techniques to monitor the synthesis and degradation of this compound in real-time, providing valuable kinetic and mechanistic data.

The table below outlines potential analytical techniques and their specific research goals for this compound.

| Analytical Technique | Research Goal | Information to be Obtained |

| High-Performance Liquid Chromatography (HPLC) | Development of a quantitative assay. | Purity, concentration, and identification of degradation products. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile components and thermal breakdown products. | Identification of fragmentation patterns and impurities. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Structural confirmation and study of coordination. | Vibrational modes of functional groups, confirmation of salt formation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the solution-state structure. | Chemical environment of protons and carbons in the organic ligand. |

| X-ray Diffraction (XRD) | Determination of the solid-state structure. | Crystal system, space group, and molecular packing. |

| Thermal Gravimetric Analysis (TGA) | Assessment of thermal stability. | Decomposition temperature and mass loss profile. |

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for butyl 4-hydroxybenzoate, and how do enzymatic routes compare to chemical methods?

- Methodological Answer : Butyl 4-hydroxybenzoate can be synthesized via esterification of 4-hydroxybenzoic acid with butanol using acid catalysts (e.g., sulfuric acid). Enzymatic routes, such as lipase-catalyzed esterification, offer greener alternatives with higher selectivity and reduced byproducts. For example, Bhalla et al. (2014) demonstrated enzymatic synthesis under mild conditions (40–60°C, pH 7–8) with yields >85% .

Q. What safety protocols should be followed when handling butyl 4-hydroxybenzoate in laboratory settings?

- Methodological Answer : Per OSHA HCS guidelines, wear nitrile gloves, goggles, and a lab coat. Use fume hoods to avoid inhalation of dust. In case of skin contact, wash immediately with water and soap. Store in sealed containers at 2–30°C, away from oxidizing agents .

Q. Which analytical methods are recommended for quantifying butyl 4-hydroxybenzoate in experimental samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is widely used. Calibration curves should be prepared using certified reference standards (purity >99.5%) . For trace analysis, mass spectrometry (LC-MS) improves sensitivity and specificity .

Advanced Research Questions

Q. How does the stability of butyl 4-hydroxybenzoate vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity for 6 months). Butyl 4-hydroxybenzoate degrades faster in alkaline conditions (pH >8), forming 4-hydroxybenzoic acid. Monitor degradation via HPLC and validate results using mass balance calculations .

Q. What computational models are effective for predicting the toxicity of butyl 4-hydroxybenzoate derivatives?

- Methodological Answer : Genetic algorithms combined with artificial neural networks (GA-ANN) predict acute toxicity (e.g., LD50) with >80% accuracy. Input parameters include logP, molecular weight, and electrophilicity indices. For example, ethyl 4-hydroxybenzoate showed lower toxicity (LD50 = 0.41 mg/kg) compared to butyl derivatives (LD50 = 1.35 mg/kg) .

Q. How can researchers resolve contradictions in ecotoxicological data for butyl 4-hydroxybenzoate?

- Methodological Answer : Apply read-across strategies using structurally similar compounds (e.g., methyl or propyl parabens) with robust ecotoxicity datasets. Grouping criteria include shared functional groups, metabolic pathways, and aquatic toxicity profiles (e.g., Daphnia magna LC50 values) .

Q. What experimental designs are optimal for studying protein interactions with butyl 4-hydroxybenzoate?

- Methodological Answer : Use fluorescence quenching assays with bovine serum albumin (BSA) as a model protein. Prepare solutions in phosphate buffer (pH 7.4) and measure binding constants (Kb) via Stern-Volmer plots. Validate results with Bradford or Lowry protein quantification methods to ensure reproducibility .

Q. How can ecotoxicological assessments of butyl 4-hydroxybenzoate be standardized for aquatic environments?

- Methodological Answer : Follow OECD Test Guideline 211 for Daphnia magna chronic toxicity studies. Expose organisms to 0.1–10 mg/L butyl 4-hydroxybenzoate for 21 days, monitoring reproductive output and mortality. Pair with chemical analysis (HPLC) to confirm exposure concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.